Akt-IN-10 was synthesized as part of research efforts to develop potent and selective inhibitors targeting the Akt signaling pathway. It falls under the category of small molecule inhibitors specifically designed to interfere with the activity of the Akt kinase family, which includes three isoforms: Akt1, Akt2, and Akt3. These inhibitors are classified based on their structural characteristics and mechanisms of action, which typically involve competitive inhibition at the ATP-binding site or allosteric modulation.
The synthesis of Akt-IN-10 involves several steps that utilize standard organic chemistry techniques. The general synthetic route begins with commercially available starting materials, which undergo a series of reactions to construct the final compound.
Detailed characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Akt-IN-10's molecular structure is characterized by a complex arrangement that facilitates its interaction with the active site of the Akt kinase. The compound typically features a piperidinyl or piperazinyl moiety linked to a pyrazolopyrimidine core.
Key structural data includes:
The primary chemical reactions involved in the synthesis of Akt-IN-10 include:
The efficacy of these reactions is monitored through thin-layer chromatography (TLC) and NMR spectroscopy to ensure high yields and purity .
Akt-IN-10 functions primarily as a competitive inhibitor at the ATP-binding site of Akt kinases. By binding to this site, it prevents ATP from interacting with the kinase, thereby inhibiting its phosphorylation activity on downstream targets involved in cell survival and proliferation.
The mechanism involves:
Quantitative data from assays indicate that Akt-IN-10 can inhibit Akt1 activity with an IC50 value in the nanomolar range, demonstrating its potency as an inhibitor .
Analytical methods such as infrared spectroscopy (IR) and high-performance liquid chromatography (HPLC) are used to assess purity and confirm functional groups present in the compound .
Akt-IN-10 has significant potential applications in cancer research due to its ability to inhibit tumor growth by targeting aberrant Akt signaling pathways. Specific applications include:
The PI3K/AKT/mTOR (PAM) pathway represents a master regulatory network controlling fundamental cellular processes including survival, proliferation, metabolism, and motility. AKT (Protein Kinase B) functions as the critical signaling hub in this pathway, receiving inputs from upstream effectors like phosphatidylinositol 3-kinase (PI3K) and transmitting signals to downstream targets including mTOR [1] [7]. Under physiological conditions, AKT activation is transiently triggered by growth factors binding to receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to PI3K-mediated generation of phosphatidylinositol-(3,4,5)-trisphosphate (PIP3) at the plasma membrane [5] [8]. This lipid second messenger recruits AKT via its pleckstrin homology (PH) domain, enabling phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by mTORC2 [8] [10].
In human malignancies, this pathway experiences frequent dysregulation (>50% of tumors), primarily through:
Aberrant AKT activation manifests distinctly across cancer types, influencing both tumor development and clinical outcomes. Isoform-specific alterations contribute to unique pathological manifestations:
Table 1: AKT Isoform Dysregulation in Human Cancers
| Isoform | Primary Tissue Expression | Cancer Associations | Key Functional Roles |
|---|---|---|---|
| AKT1 | Ubiquitous | Gastric carcinoma, Glioblastomas, Breast cancer | Cell survival, Growth promotion |
| AKT2 | Muscle, Adipocytes | Pancreatic (10-20%), Ovarian (12-27%), Breast cancer | Glucose metabolism, Invasion, Chemoresistance |
| AKT3 | Brain, Testes | Prostate cancer, ER- breast cancer | Hormone independence, Brain-specific oncogenesis |
Data compiled from [3] [5] [10]
Mechanistically, AKT2 amplification in ovarian carcinoma correlates with advanced tumor grade and poor prognosis, with studies demonstrating 27% of high-grade tumors exhibiting AKT2 amplification [3]. In pancreatic cancer, AKT2 amplification (10-20% of cases) drives invasive potential and tumorigenicity, evidenced by AKT2 antisense experiments showing reduced invasion in xenotransplantation models [3]. Prostate and breast cancers frequently exhibit AKT3 overexpression linked to androgen/estrogen independence and treatment resistance [5] [10].
AKT executes its oncogenic program through multifaceted phosphorylation events targeting over 100 substrates. Key mechanisms include:
Table 2: AKT Substrates and Oncogenic Consequences
| Substrate | Phosphorylation Site | Biological Consequence |
|---|---|---|
| BAD | Ser136 | Inhibits pro-apoptotic function |
| FOXO1/3a | Thr24/Thr32 | Cytoplasmic sequestration, Transcriptional inactivation |
| GSK3β | Ser9 | Cyclin D stabilization, Wnt pathway activation |
| TSC2 | Ser939/Thr1462 | mTORC1 activation, Protein synthesis |
| MDM2 | Ser166 | p53 degradation, Genomic instability |
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5